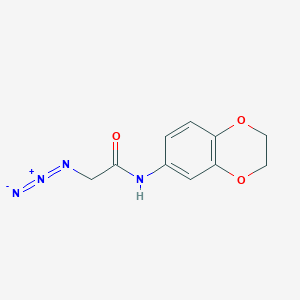

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Vue d'ensemble

Description

“2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a compound that can be used for pharmaceutical testing . It’s related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their antibacterial properties .

Synthesis Analysis

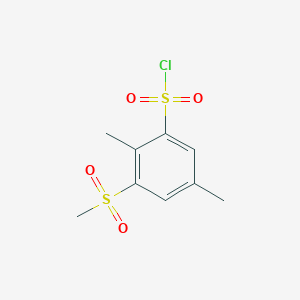

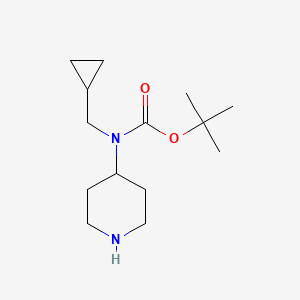

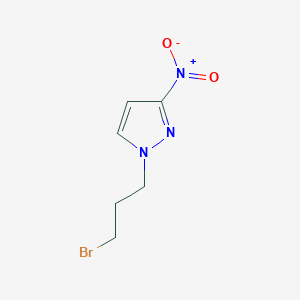

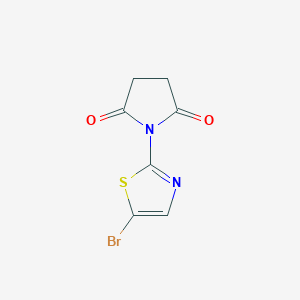

The synthesis of similar compounds has been described in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a related compound . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

These compounds have been found to exhibit antibacterial properties . In particular, they have been shown to inhibit the growth of bacterial biofilms, making them potential candidates for the development of new antibacterial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-methylbenzyl)-4-nitrobenzenesulfonamide is a pale gold solid with a melting point of 134-135°C, a molecular formula of C22H20N2O6S, and a molecular weight of 440 g/mol .Applications De Recherche Scientifique

1. Synthesis and Medicinal Chemistry

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and its derivatives are primarily used in the synthesis of various bioactive molecules. For instance, Hermans et al. (1987) demonstrated the synthesis of benzyl-2,4-diacetamido-2, 4,6-trideoxy-α(β)-D-galactopyranoside, involving the use of azide group as a precursor for the acetamido function, which is essential in medicinal chemistry (Hermans, Elie, Marel, & Boom, 1987).

2. Antimicrobial Activity

Compounds derived from this compound have been shown to exhibit antimicrobial activity. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reactions, which displayed significant antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).

3. Potential in Diabetes Treatment

Abbasi et al. (2023) synthesized a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

4. Applications in Organic Synthesis

The azide group in 2-azido derivatives is a versatile functional group in organic synthesis, often serving as a precursor for various functional groups. Ludewig and Thiem (1998) described the synthesis of 2′-(acetamido)fucobioside, highlighting the utility of azide chemistry in the synthesis of complex organic molecules (Ludewig & Thiem, 1998).

5. Exploration of Novel Chemical Entities

This compound can be utilized to explore novel chemical entities with potential biological activities. For example, Kohn et al. (2009) used (R)-N-benzyl 2-acetamido-3-methoxypropionamide, a compound related to 2-azido derivatives, to identify lacosamide receptors, demonstrating the potential of such compounds in pharmacological research (Park et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. Additionally, the compound has shown antibacterial activity against bacterial species such as B. subtilis and E. coli .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of nerve signal transmission and inflammatory responses due to enzyme inhibition . Additionally, the compound’s antibacterial activity can inhibit bacterial biofilm growth .

Orientations Futures

Propriétés

IUPAC Name |

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLQMMLDCLZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)